molecular formula C10H13ClFNO B6246824 rac-(1s,3s)-3-amino-3-(2-fluorophenyl)cyclobutan-1-ol hydrochloride, trans CAS No. 2408963-52-8

rac-(1s,3s)-3-amino-3-(2-fluorophenyl)cyclobutan-1-ol hydrochloride, trans

Cat. No.: B6246824
CAS No.: 2408963-52-8
M. Wt: 217.7
InChI Key:
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Description

“rac-(1s,3s)-3-amino-3-(2-fluorophenyl)cyclobutan-1-ol hydrochloride, trans” is a chemical compound with the IUPAC name (1s,3s)-3-(2-fluorophenyl)cyclobutan-1-ol . It has a molecular weight of 166.2 and is typically stored at 4 degrees Celsius . The compound is usually in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H11FO/c11-10-4-2-1-3-9(10)7-5-8(12)6-7/h1-4,7-8,12H,5-6H2/t7-,8+ . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and the stereochemistry.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 166.2 . It’s typically stored at 4 degrees Celsius and is usually in powder form . For more detailed physical and chemical properties, it would be best to refer to a comprehensive chemical database or the compound’s Material Safety Data Sheet (MSDS).

Safety and Hazards

The compound has been labeled with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 , which indicate that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation, respectively. The associated precautionary statements include recommendations to avoid breathing dust/fume/gas/mist/vapors/spray, wash thoroughly after handling, and wear protective gloves/protective clothing/eye protection/face protection .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-(1s,3s)-3-amino-3-(2-fluorophenyl)cyclobutan-1-ol hydrochloride, trans involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "2-fluorophenylacetic acid", "cyclobutanone", "ammonium chloride", "sodium hydroxide", "hydrochloric acid", "sodium nitrite", "sodium borohydride", "acetic acid", "sodium bicarbonate", "ethyl acetate", "water" ], "Reaction": [ "Step 1: Synthesis of 2-fluorophenylcyclobutanone", "2-fluorophenylacetic acid is reacted with cyclobutanone in the presence of ammonium chloride and sodium hydroxide to form 2-fluorophenylcyclobutanone.", "Step 2: Synthesis of 2-fluorophenylcyclobutanone oxime", "2-fluorophenylcyclobutanone is reacted with hydroxylamine hydrochloride in acetic acid to form 2-fluorophenylcyclobutanone oxime.", "Step 3: Synthesis of 2-fluorophenylcyclobutanone oxime hydrochloride", "2-fluorophenylcyclobutanone oxime is reacted with hydrochloric acid to form 2-fluorophenylcyclobutanone oxime hydrochloride.", "Step 4: Synthesis of rac-(1s,3s)-3-amino-3-(2-fluorophenyl)cyclobutan-1-ol", "2-fluorophenylcyclobutanone oxime hydrochloride is reacted with sodium nitrite and hydrochloric acid to form a diazonium salt.", "The diazonium salt is then reduced with sodium borohydride to form rac-(1s,3s)-3-amino-3-(2-fluorophenyl)cyclobutan-1-ol.", "Step 5: Synthesis of rac-(1s,3s)-3-amino-3-(2-fluorophenyl)cyclobutan-1-ol hydrochloride, trans", "rac-(1s,3s)-3-amino-3-(2-fluorophenyl)cyclobutan-1-ol is reacted with hydrochloric acid and sodium bicarbonate in ethyl acetate and water to form rac-(1s,3s)-3-amino-3-(2-fluorophenyl)cyclobutan-1-ol hydrochloride, trans." ] }

2408963-52-8

Molecular Formula

C10H13ClFNO

Molecular Weight

217.7

Purity

95

Origin of Product

United States

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